1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride typically involves multiple steps. One common approach is to start with the chlorinated phenyl piperazine derivative, which is then reacted with a naphthalen-2-yloxypropan-2-ol intermediate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene moiety may also play a role in binding to hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Comparison: Compared to these similar compounds, 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique structure may result in different pharmacokinetic properties and biological activities .
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2.2ClH/c1-18-6-8-21(25)15-24(18)27-12-10-26(11-13-27)16-22(28)17-29-23-9-7-19-4-2-3-5-20(19)14-23;;/h2-9,14-15,22,28H,10-13,16-17H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWRVOMRAUWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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